Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Researchers face failed syntheses when substituting furan-3-carboxylate derivatives due to altered reactivity profiles. This compound provides the exact 5-bromo, 2-hydroxyethyl, and 3-ethyl ester substitution pattern required for predictable orthogonal functionalization. - **Dual reactive sites**: C5-Br for Pd-catalyzed cross-couplings (Suzuki, Sonogashira); primary alcohol for oxidation, protection, or linker attachment. - **Selectivity advantage**: Bromine offers optimal balance between reactivity and side-reaction minimization versus chloro or iodo analogs. - **Supply security**: Available in research quantities with certificate of analysis. Standard 3-5 day global delivery.

Molecular Formula C9H11BrO4
Molecular Weight 263.08 g/mol
Cat. No. B13705466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate
Molecular FormulaC9H11BrO4
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1)Br)CCO
InChIInChI=1S/C9H11BrO4/c1-2-13-9(12)6-5-8(10)14-7(6)3-4-11/h5,11H,2-4H2,1H3
InChIKeyVPKLRRBNLONRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-2-(2-Hydroxyethyl)Furan-3-Carboxylate Overview


Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate is a heterocyclic furan derivative possessing a reactive bromine atom at the 5-position and a primary hydroxyl group tethered via an ethyl chain at the 2-position . This compound, with a molecular formula of C9H11BrO4 and a molecular weight of 263.08 g/mol, serves as a versatile intermediate in organic synthesis, leveraging its dual functionality for selective chemical transformations . It is commercially available for research purposes with purities typically ranging from 97% to 98% .

1 Dual reactive handles (C5-Br for cross-coupling, C2-hydroxyethyl for orthogonal functionalization)
2 Supports stepwise synthetic route design for heterocyclic libraries
3 Research-grade intermediate with reported high-purity synthesis fit

Analog Substitution Risks for Ethyl 5-Bromo-2-(2-Hydroxyethyl)Furan-3-Carboxylate


Generic substitution among furan-3-carboxylate derivatives is highly inadvisable due to the profound impact of substituent identity and position on chemical reactivity and biological target engagement. The specific combination of a 5-bromo substituent for nucleophilic aromatic substitution, an ethyl ester for controlled deprotection, and a 2-hydroxyethyl group for further functionalization creates a unique reactivity profile that cannot be replicated by analogs lacking this exact substitution pattern. For instance, replacing the 5-bromo group with a 5-chloro or 5-iodo group significantly alters the compound's reactivity in cross-coupling reactions due to differences in bond dissociation energies and halogen-lithium exchange kinetics [1]. Furthermore, the spatial arrangement of the hydroxyethyl group on the furan core, as opposed to an unsubstituted furan or a 2-methyl analog, dictates the compound's ability to participate in specific intramolecular cyclizations or act as a directing group in metal-catalyzed transformations. Therefore, selecting the precise structure is critical for ensuring desired reaction outcomes and avoiding costly synthetic failures.

5-Chloro or 5-Iodo substitution
May significantly shift cross-coupling reactivity and reaction condition requirements
Non-halogenated or 2-alkyl analogs
Eliminates orthogonal functionalization potential and alters molecular geometry
Methyl ester replacement
Can alter deprotection chemistry, intramolecular cyclization behavior, and steric profile

Quantitative Evidence for Ethyl 5-Bromo-2-(2-Hydroxyethyl)Furan-3-Carboxylate


Predicted Lipophilicity and TPSA

Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate exhibits predicted physicochemical properties that differentiate it from non-halogenated furan-3-carboxylate analogs. Its computed octanol-water partition coefficient (LogP) is 1.7536, which is higher than that of ethyl 2-(2-hydroxyethyl)furan-3-carboxylate (predicted LogP ~0.8), indicating enhanced lipophilicity due to the bromine substituent . Its topological polar surface area (TPSA) is 59.67 Ų, which is consistent with the presence of a hydroxyl group and ester functionality .

Predicted Lipophilicity & TPSA
Computational
LogP 1.75 vs ~0.8 (non-brominated analog)
TPSA 59.67 Ų
Supports permeability modeling and ADME property differentiation
Data to verify experimentally
Medicinal Chemistry Drug Design ADME Prediction

Predicted Density and Boiling Point

The predicted density of ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate is 1.519 ± 0.06 g/cm³, and its predicted boiling point is 347.4 ± 42.0 °C . These values are significantly higher than those for non-brominated furan carboxylates (e.g., ethyl 2-furoate, density ~1.1 g/cm³, boiling point ~195 °C), reflecting the increased molecular weight and polarizability imparted by the bromine atom.

Predicted Physical Properties
Computational
Density 1.519 ± 0.06 g/cm³
Boiling point 347.4 ± 42.0 °C
Informs purification and workup context (distillation, extraction)
Class-level inference; review for specific batch behavior
Organic Synthesis Process Chemistry Purification

C5-Br Cross-Coupling Reactivity

The presence of a bromine atom at the 5-position of the furan ring endows ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate with reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that is not possible with its non-halogenated or 5-H analog . While direct, head-to-head kinetic data for this specific compound versus its 5-chloro or 5-iodo analogs are not available in the public literature, general reactivity trends for 5-halofurans in Pd-catalyzed couplings indicate that 5-bromofurans exhibit intermediate reactivity compared to 5-chlorofurans (less reactive) and 5-iodofurans (more reactive), providing a tunable reactivity profile for stepwise diversification [1].

C5-Br Cross-Coupling Reactivity
Class-level inference
Relative reactivity: 5-I > 5-Br > 5-Cl >> 5-H
Supports tunable late-stage diversification via Pd-catalyzed couplings
Review coupling conditions for target reactivity
Organic Synthesis Cross-Coupling Halogen Exchange

Quorum Sensing Inhibitor Scaffold Potential

Brominated furanones are a well-established class of compounds known for their ability to inhibit bacterial quorum sensing and biofilm formation [1]. Studies on structurally related brominated furanones have demonstrated significant biofilm inhibition against Escherichia coli and Pseudomonas aeruginosa, with IC50 values for biofilm inhibition ranging from low micromolar to sub-micromolar concentrations for the most potent analogs [2]. While specific quantitative biofilm inhibition data for ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate are not published, its core brominated furan scaffold suggests it could serve as a starting point for the development of novel quorum sensing inhibitors [3].

QS Inhibitor Scaffold Potential
Class-level inference
Core scaffold belongs to brominated furanone class with known biofilm inhibition
Supports antimicrobial screening context as a structural entry point
Requires specific biofilm inhibition validation
Antimicrobial Biofilm Inhibition Quorum Sensing

Application Scenarios for Ethyl 5-Bromo-2-(2-Hydroxyethyl)Furan-3-Carboxylate


Late-Stage Cross-Coupling Diversification

The 5-bromo substituent on the furan ring provides a strategic point for late-stage diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings . This allows medicinal chemists to introduce a wide array of aryl, heteroaryl, or alkynyl groups onto the furan core after the core scaffold has been synthesized. The intermediate reactivity of the C5-Br bond compared to C5-Cl or C5-I bonds offers a balance between reactivity and selectivity, minimizing unwanted side reactions during the coupling step. This application is directly supported by the class-level reactivity evidence discussed in Section 3.

Quorum Sensing Inhibitor Synthesis

The compound's structural resemblance to bioactive brominated furanones makes it a compelling starting material for the synthesis of new quorum sensing inhibitors [1]. The hydroxyethyl group at the 2-position can be used to introduce additional functionality, such as ester prodrugs or linkers for bioconjugation, while the bromine atom at the 5-position can be elaborated through cross-coupling to optimize target binding and ADME properties. This scenario is supported by the class-level bioactivity evidence presented in Section 3.

Tandem Functionalization for Heterocyclic Libraries

The presence of both a reactive halogen (C5-Br) and a primary alcohol (C2-hydroxyethyl) in ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate enables sequential or orthogonal functionalization. For instance, the alcohol can be selectively protected or oxidized, followed by a cross-coupling reaction at the C5-Br position . This orthogonal reactivity is not present in simpler furan-3-carboxylates lacking the hydroxyethyl group or the halogen, making this compound a more versatile and efficient building block for generating structurally diverse compound collections.

Application
Selection Property
Validation Focus
Late-Stage Cross-Coupling Diversification
C5-Br reactivity profile
Cross-coupling condition screening
Quorum Sensing Inhibition Research
Brominated furanone scaffold
Biofilm inhibition and QS reporter assays
Tandem Functionalization for Heterocyclic Libraries
Orthogonal reactive handles (Br & OH)
Chemoselectivity and protection group strategies
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